(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can be achieved through various methods. One efficient method involves the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in the presence of triethylamine and water at 45°C . This method provides high enantiomeric excess and good chemical yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and specific activity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenylboronic acid: This compound shares a similar fluorinated aromatic ring structure but differs in its functional groups and overall reactivity.
Uniqueness
®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to its chiral center and specific amino acid structure. This uniqueness allows it to interact with biological systems in a stereospecific manner, making it valuable for research and therapeutic applications.
Properties
Molecular Formula |
C10H13ClFNO2 |
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Molecular Weight |
233.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
InChI Key |
QUEKDPKRKASHFL-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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